molecular formula C16H24ClNO2 B6104192 1-[4-ethoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride

1-[4-ethoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride

Cat. No. B6104192
M. Wt: 297.82 g/mol
InChI Key: WXAJJUODWPFVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-ethoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride is a chemical compound that belongs to the class of aryl ketones. It is commonly used in scientific research as a tool for studying the biochemical and physiological effects of certain substances on the body.

Mechanism of Action

The mechanism of action of 1-[4-ethoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride is not fully understood. However, it is believed to act as an inhibitor of certain enzymes in the body, including monoamine oxidase and acetylcholinesterase. It may also affect the release and uptake of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. It has also been shown to have anxiolytic and antidepressant effects. Additionally, it has been shown to have anticonvulsant and antinociceptive effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-ethoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride in lab experiments is its well-established safety profile. It has been extensively studied and has been shown to have a low toxicity profile. Additionally, it is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 1-[4-ethoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride. One area of research could focus on the development of new drugs based on the structure of this compound. Another area of research could focus on the development of new synthesis methods for the compound, with the goal of improving its solubility and other properties. Additionally, further research could be done on the mechanism of action of the compound, with the goal of better understanding its effects on the body. Finally, research could be done on the potential therapeutic applications of this compound, with the goal of identifying new treatments for a variety of conditions.

Synthesis Methods

1-[4-ethoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Mannich reaction. The Friedel-Crafts acylation reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. The Mannich reaction involves the reaction of an aldehyde or ketone with a primary or secondary amine and a formaldehyde or paraformaldehyde in the presence of an acid catalyst.

Scientific Research Applications

1-[4-ethoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride is commonly used in scientific research as a tool for studying the biochemical and physiological effects of certain substances on the body. It is often used as a reference compound in the development of new drugs and as a control in pharmacological experiments. It is also used in the study of the central nervous system and the effects of certain substances on the brain.

properties

IUPAC Name

1-[4-ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-3-19-16-8-7-14(13(2)18)11-15(16)12-17-9-5-4-6-10-17;/h7-8,11H,3-6,9-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAJJUODWPFVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)CN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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